molecular formula C12H19NO4 B1672109 (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid CAS No. 186268-78-0

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1672109
CAS No.: 186268-78-0
M. Wt: 241.28 g/mol
InChI Key: FOPALECPEUVCTL-QMMMGPOBSA-N
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Description

GPI-1485 is a small molecule compound that belongs to the class of neuroimmunophilin ligands. These ligands are known for their ability to repair and regenerate damaged nerves without affecting normal, healthy nerves. GPI-1485 has been investigated for its potential therapeutic applications in treating conditions such as Parkinson’s disease and erectile dysfunction following nerve injury during prostate resection .

Mechanism of Action

Target of Action

GPI-1485, also known as (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, primarily targets the Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein is a member of the immunophilin protein family, which play a role in immunoregulation and basic cellular processes involving protein folding and trafficking .

Mode of Action

GPI-1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands . These ligands are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs . The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity .

Biochemical Pathways

It is known that neuroimmunophilin ligands like gpi-1485 have been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves .

Pharmacokinetics

It is being studied in phase 2 clinical trials for the treatment of parkinson’s disease and post-prostatectomy erectile dysfunction .

Result of Action

GPI-1485 has been shown to promote neurofunctional improvement and neural regeneration following stroke . In preclinical experiments, it has been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves .

Action Environment

The action environment of GPI-1485 is largely dependent on the physiological conditions of the patient. For instance, in patients with Parkinson’s disease or post-prostatectomy erectile dysfunction, the compound’s action, efficacy, and stability may be influenced by factors such as the severity of the disease, the patient’s overall health status, and the presence of other medications .

Preparation Methods

The synthesis of GPI-1485 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of GPI-1485 is synthesized through a series of reactions involving the formation of a pyrrolidine ring.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for GPI-1485 involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This typically includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .

Chemical Reactions Analysis

GPI-1485 undergoes various chemical reactions, including:

    Oxidation: GPI-1485 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of GPI-1485.

    Substitution: GPI-1485 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

GPI-1485 is unique among neuroimmunophilin ligands due to its potent neurotrophic activity without immunosuppressive effects. Similar compounds include:

    FK-506 (Tacrolimus): An immunosuppressant drug with neurotrophic properties but significant immunosuppressive effects.

    Rapamycin: Another immunosuppressant with neurotrophic activity, but also associated with immunosuppression.

    GPI-1046: A related neuroimmunophilin ligand with similar neurotrophic properties but different chemical structure.

GPI-1485 stands out due to its ability to promote nerve repair and regeneration without compromising the immune system .

Properties

IUPAC Name

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPALECPEUVCTL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GPI 1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs. The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity.
Record name GPI-1485
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

186268-78-0
Record name GPI-1485
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GPI-1485
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GPI-1485
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
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(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Customer
Q & A

Q1: What is the primary mechanism of action of GPI-1485?

A1: GPI-1485 functions as a neuroimmunophilin ligand, specifically targeting FK-506-binding proteins. [] Although its exact downstream effects are not fully elucidated in the provided research, this interaction suggests a potential role in modulating immune responses and potentially influencing neuronal survival and function.

Q2: Was GPI-1485 successful in clinical trials for Parkinson's Disease?

A2: The provided research papers don't offer conclusive evidence regarding the efficacy of GPI-1485 in treating Parkinson's Disease. A randomized, double-blind, calibrated futility clinical trial was conducted, but the results were inconclusive. [] While the primary outcome measure did not meet the predefined futility criteria, further analysis using different control data raised questions about the initial criteria and highlighted the need for more stringent thresholds in future trials. []

Q3: How was Iometopane used in conjunction with GPI-1485 research?

A3: Iometopane, a dopamine imaging agent, was employed in a Phase II clinical trial involving GPI-1485 for Parkinson's Disease. [] Researchers utilized Iometopane imaging to assess the effectiveness of GPI-1485 at baseline, one year, and two years into the trial, comparing results between patients receiving GPI-1485 and those receiving a placebo. [] This imaging technique provided an objective measure of dopamine nerve cell degeneration, a hallmark of Parkinson's Disease, allowing researchers to track potential disease modification by GPI-1485.

Q4: Were there any significant findings regarding the timing of symptomatic treatment in early Parkinson's Disease patients enrolled in the GPI-1485 trials?

A4: Interestingly, analysis of two double-blind trials involving GPI-1485 revealed that higher baseline impairment and disability, as measured by specific sections of the Unified Parkinson Disease Rating Scale (UPDRS) and the Modified Rankin Scale scores, correlated with a faster need to initiate symptomatic treatment for Parkinson's Disease. [] This finding suggests that these assessment tools might help identify patients who could benefit from earlier intervention, potentially improving their quality of life.

Q5: What were the limitations of the research regarding GPI-1485's efficacy in treating Parkinson's Disease?

A5: Several factors limited definitive conclusions about GPI-1485's efficacy. Firstly, the pre-determined definition of "futility" in the clinical trial was questioned after further data analysis. [] Secondly, Guilford Pharmaceuticals, the company developing GPI-1485, halted further development due to challenges in securing a suitable manufacturer for clinical and commercial supply. [] This decision, based on external factors, curtailed further investigation into the compound's potential.

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